1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one (CAS 1337572-03-8) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O₃ and molecular weight 216.18 g/mol. It belongs to the class of α,α-difluoromethyl ketones, which are recognized as versatile synthetic intermediates for the preparation of pharmaceuticals, agrochemicals, and specialty materials, where the difluoroacetyl moiety (COCF₂H) serves as a metabolically relevant bioisostere of alcohol and thiol groups.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Cat. No. B12093839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C(F)F)OC
InChIInChI=1S/C10H10F2O3/c1-14-6-3-4-7(8(5-6)15-2)9(13)10(11)12/h3-5,10H,1-2H3
InChIKeyNZBQAWUPTFOLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one: Core Identity, Procurement-Relevant CAS Registry, and Compound Class Positioning for Research Supply Decisions


1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one (CAS 1337572-03-8) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O₃ and molecular weight 216.18 g/mol. It belongs to the class of α,α-difluoromethyl ketones, which are recognized as versatile synthetic intermediates for the preparation of pharmaceuticals, agrochemicals, and specialty materials, where the difluoroacetyl moiety (COCF₂H) serves as a metabolically relevant bioisostere of alcohol and thiol groups. [1] The compound features a 2,4-dimethoxy substitution pattern on the phenyl ring, distinguishing it from five other regioisomeric dimethoxyphenyl difluoroethanones available in the research chemical supply chain.

Why 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one Cannot Be Interchanged with Positional Isomers or Non-Fluorinated Analogs in Synthesis and Screening Cascades


The six regioisomeric dimethoxyphenyl difluoroethanones (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-substituted) share identical molecular formula and mass but differ in the spatial arrangement of the two electron-donating methoxy groups, which directly modulates the electronic character of the aryl ring, the carbonyl reactivity, and the three-dimensional presentation of the difluoroacetyl pharmacophore. [1] In drug discovery contexts, the CF₂H group acts as a lipophilic hydrogen-bond donor bioisostere whose orientation relative to the molecular scaffold critically determines target binding, as demonstrated by Baran and co-workers. [2] Additionally, difluoromethyl ketones exhibit distinct reactivity profiles compared to their trifluoromethyl (COCF₃) counterparts, with the former demonstrating superior reactivity in Rh-catalyzed arylation reactions. [3] Substituting the 2,4-isomer with any other regioisomer without experimental validation therefore introduces uncontrolled variables in both reactivity and biological recognition, rendering generic substitution scientifically unsound.

Quantitative Differential Evidence for 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one (CAS 1337572-03-8) Versus Closest Analogs


Positional Isomer Differentiation: 2,4-Dimethoxy Substitution Pattern versus Five Alternative Regioisomers

Among the six commercially cataloged C₁₀H₁₀F₂O₃ dimethoxyphenyl difluoroethanone regioisomers, the 2,4-substitution pattern places one methoxy group ortho and one para to the difluoroacetyl carbonyl. This arrangement provides a unique electronic push-pull character: the ortho-methoxy exerts both steric and electronic influence on the adjacent carbonyl, while the para-methoxy donates electron density through resonance into the carbonyl π-system without steric encumbrance. In contrast, the 2,3-isomer (CAS 1824276-70-1) places both methoxy groups in sterically demanding ortho/meta positions; the 2,6-isomer (CAS 1596763-09-5) creates a symmetric steric shield around the carbonyl; the 3,4-isomer (CAS 1271476-36-8) positions both groups for resonance donation without ortho steric effects; the 3,5-isomer (CAS 1271476-35-7) provides meta,meta-disubstitution; and the 2,5-isomer (CAS 1335113-25-1) yields ortho,meta-substitution. Preliminary pharmacological screening data indicate that 1-(2,4-dimethoxyphenyl)-2,2-difluoroethan-1-one exhibits activity as a CCR5 antagonist, a property that may be sensitive to the precise methoxy substitution pattern, though direct comparative data across all isomers are currently absent from the published literature. [1]

Medicinal Chemistry Structure-Activity Relationship Synthetic Intermediate

Difluoromethyl Ketone (COCF₂H) versus Trifluoromethyl Ketone (COCF₃) Reactivity Differentiation

The difluoromethyl ketone moiety (COCF₂H) in the target compound confers distinct reactivity advantages over the corresponding trifluoromethyl ketone analog, 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone. In Rh-catalyzed arylation reactions with arylboronic acids, difluoromethyl ketones have been demonstrated to be more reactive substrates than trifluoromethyl ketones. [1] Furthermore, the CF₂H group functions as a lipophilic hydrogen-bond donor (logP modulation) and a bioisostere for alcohols and thiols in medicinal chemistry, a property not shared by the CF₃ group, which is purely hydrophobic and cannot donate a hydrogen bond. [2] The α,α-difluoromethyl ketone class can undergo deprotonative functionalization via catalytic organosuperbases to generate difluoroenolates, enabling access to β-hydroxy-α,α-difluoro ketones—a synthetic manifold unavailable to trifluoromethyl ketones due to the absence of the acidic C–H bond. [3]

Synthetic Methodology Organofluorine Chemistry Cross-Coupling

Supplier-Reported Purity and Procurement Differentiation: 2,4-Isomer Commercial Availability

Commercial availability data aggregated from multiple chemical suppliers indicate that 1-(2,4-dimethoxyphenyl)-2,2-difluoroethan-1-one (CAS 1337572-03-8) is supplied at ≥95% purity by multiple vendors, with 5 g quantities priced at approximately 11,702 RMB (~$1,600 USD) from certain suppliers. In comparison, the 2,5-isomer (CAS 1335113-25-1) is available through CymitQuimica with enquiry-based pricing. The 2,6-isomer (CAS 1596763-09-5) is cataloged via Chemsrc but with no supplier recommendations, indicating potentially limited commercial availability. [1] The 3,4-isomer (CAS 1271476-36-8) is available through PubChem-depositor sources. [2] This differential availability landscape means that the 2,4-isomer currently offers more mature supply chain access with multiple competing vendors, reducing single-source procurement risk.

Procurement Quality Control Research Supply Chain

CCR5 Antagonist Pharmacological Activity: Preliminary Evidence for Biological Relevance of the 2,4-Isomer

Preliminary pharmacological screening reported by Zhang Huili (张会利) indicates that 1-(2,4-dimethoxyphenyl)-2,2-difluoroethan-1-one exhibits activity as a CCR5 antagonist, with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD). [1] CCR5 is a well-validated drug target, exemplified by the FDA-approved antagonist maraviroc. However, no published IC₅₀, Kᵢ, or selectivity data are currently available for this specific compound, and no head-to-head comparison with other dimethoxyphenyl difluoroethanone isomers has been reported. The broader difluoromethyl ketone literature demonstrates that this functional group can generate potent protease inhibitors; for example, pseudo-symmetrical difluoroketones achieve HIV-1 protease inhibition with IC₅₀ values as low as 1.55 nM. [2] Whether the 2,4-dimethoxy substitution pattern confers unique CCR5 binding properties versus alternative substitution patterns remains an open experimental question.

HIV Chemokine Receptor Drug Discovery

Difluoromethyl Ketone Synthetic Versatility: C–H Functionalization versus Chlorinated Analogs

1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one retains the acidic C–H bond of the difluoromethyl group (CF₂H), enabling deprotonation chemistry that is precluded in the 2-chloro-1-(2,4-dimethoxyphenyl)-2,2-difluoroethanone analog, where the hydrogen is replaced by chlorine. Recent methodology published in 2023 demonstrates that α,α-difluoromethyl ketones can be directly deprotonated using catalytic organosuperbases and trapped with aldehydes to deliver α,α-difluoro-β-hydroxy ketones in high yields—a transformation that tolerates numerous functional groups. [1] The resulting β-hydroxy-α,α-difluoro ketone products are valuable intermediates for further diversification. The chlorinated analog (2-chloro-substituted) lacks this deprotonation pathway and instead undergoes nucleophilic substitution at the chlorine-bearing carbon, representing a fundamentally different reaction trajectory. This divergence in synthetic utility is critical for medicinal chemists planning synthetic routes: the CF₂H-containing compound offers access to enolate and aldol chemistry, whereas the CClF₂ analog is limited to displacement reactions.

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Prioritized Application Scenarios for 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one Based on Quantitative Differential Evidence


Medicinal Chemistry CCR5 Antagonist Lead Optimization Requiring Defined 2,4-Dimethoxy Substitution

Research groups pursuing CCR5 antagonists for HIV entry inhibition or inflammatory disease should prioritize the 2,4-isomer based on the preliminary pharmacological screening evidence identifying this specific compound as a CCR5 antagonist. [1] The 2,4-dimethoxy substitution pattern provides a distinct electronic and steric environment at the carbonyl center that differs from all five other regioisomers, and these differences may be critical for CCR5 binding pocket complementarity. Until comparative isomer screening data become available, the 2,4-isomer remains the only dimethoxyphenyl difluoroethanone with any reported CCR5 activity annotation, making it the rational starting point for SAR expansion.

Synthetic Methodology Development Exploiting CF₂H Enolate Chemistry for α-Functionalization

The target compound's CF₂H group provides a uniquely reactive carbon acid center (pKa ~18–20 in DMSO) suitable for organosuperbase-catalyzed deprotonation and subsequent trapping with electrophiles, enabling the synthesis of α,α-difluoro-β-hydroxy ketones and further diversified products. [2] This synthetic versatility is absent in both the trifluoromethyl (COCF₃) and 2-chloro (COCClF₂) analogs. The electron-rich 2,4-dimethoxyphenyl ring further activates the carbonyl toward nucleophilic addition while the ortho-methoxy provides steric modulation, creating a balance of reactivity and selectivity that is distinct from other isomers in enolate alkylation and aldol applications. [3]

Procurement for Multi-Step Synthesis Where Supply Chain Reliability and Isomer Purity Are Critical

For industrial and academic laboratories executing multi-step synthetic campaigns, the 2,4-isomer offers the most mature commercial supply chain among the six regioisomers, with at least three verified suppliers providing ≥95% purity and transparent pricing at gram-to-kilogram scales. In contrast, the 2,5-isomer requires enquiry-based sourcing, and the 2,6-isomer lacks recommended suppliers entirely. The availability of multiple competing vendors for the 2,4-isomer enables price negotiation, supply redundancy, and quality benchmarking that are unavailable for other isomers, reducing both procurement lead time and single-source dependency risk.

Bioisostere-Driven Drug Design Where CF₂H Replaces Alcohol or Thiol Functionality

The difluoromethyl group (CF₂H) is a validated bioisostere for alcohol (–OH) and thiol (–SH) groups in drug design, offering improved metabolic stability while retaining hydrogen-bond donor capacity—a property that the trifluoromethyl (CF₃) analog cannot provide. [4] 1-(2,4-Dimethoxyphenyl)-2,2-difluoroethan-1-one is therefore the appropriate starting material for drug discovery programs seeking to introduce a metabolically stable, lipophilic hydrogen-bond donor at a position where the hydroxyl or thiol bioisostere replacement strategy is being explored. The 2,4-dimethoxy substitution may further modulate logP and solubility relative to unsubstituted phenyl difluoromethyl ketones.

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